L(-)-Norepinephrine bitartrate is a pharmaceutical compound primarily known for its role as a potent adrenergic agonist. It is a salt formed from norepinephrine and tartaric acid, typically used in clinical settings to manage conditions such as hypotension and cardiac arrest. The compound is characterized by its ability to stimulate both alpha and beta-adrenergic receptors, leading to increased heart rate, contractility, and vasoconstriction.
L(-)-Norepinephrine bitartrate is derived from norepinephrine, which is a naturally occurring catecholamine neurotransmitter produced in the adrenal medulla and sympathetic nerve endings. The bitartrate form is synthesized through the reaction of norepinephrine with L-tartaric acid, enhancing its stability and solubility for medical applications.
L(-)-Norepinephrine bitartrate falls under the category of sympathomimetic agents. It is classified as a non-selective adrenergic agonist due to its ability to activate both alpha-1 and beta-1 adrenergic receptors, affecting cardiovascular function.
The synthesis of L(-)-norepinephrine bitartrate involves several key steps:
The synthesis process emphasizes mild reaction conditions and high yields, addressing challenges associated with previous methods that required harsh temperatures or complex purification steps. This advancement facilitates industrial production and enhances the feasibility of large-scale synthesis .
L(-)-Norepinephrine bitartrate has a molecular formula of , indicating it consists of norepinephrine combined with tartaric acid in a monohydrate form. The compound exhibits chirality due to the presence of asymmetric carbon atoms in both norepinephrine and tartaric acid.
L(-)-Norepinephrine bitartrate can participate in various chemical reactions typical for amines and carboxylic acids:
The stability of the bitartrate salt enhances the bioavailability of norepinephrine upon administration, making it suitable for intravenous use in emergency medicine .
L(-)-Norepinephrine bitartrate exerts its effects primarily through:
Clinical studies demonstrate that administration of L(-)-norepinephrine bitartrate effectively raises blood pressure in patients experiencing shock or severe hypotension, showcasing its critical role in acute medical interventions .
L(-)-Norepinephrine bitartrate is widely utilized in various scientific and clinical applications:
The synthesis of enantiomerically pure L(-)-Norepinephrine bitartrate hinges on stereoselective techniques to establish the (R)-configuration at the chiral β-carbon. Three principal strategies enable this enantiomeric enrichment.
Chiral auxiliaries covalently bound to ketone intermediates enable stereochemical control during carbonyl reduction. 3,4-Dihydroxy-2'-chloroacetophenone undergoes condensation with chiral amines such as (R)-(+)-N-benzyl-1-phenylethylamine or (R)-(+)-α-methylbenzylamine. The resulting Schiff base intermediates facilitate asymmetric reduction via borane or catalytic hydrogenation, achieving diastereomeric excesses >90%. Subsequent auxiliary removal yields enantiomerically enriched (R)-norepinephrine precursors. This method provides high stereoselectivity but requires additional steps for auxiliary introduction and removal [1] [6] [9].
Table 1: Performance of Chiral Auxiliaries in Carbonyl Reduction
Chiral Auxiliary | Reducing Agent | Diastereomeric Excess (%) | Overall Yield (%) |
---|---|---|---|
(R)-(+)-N-Benzyl-1-phenylethylamine | Sodium borohydride | 92.9 | 66.7 |
(R)-(+)-α-Methylbenzylamine | Borane-THF | 88.5 | 58.3 |
CBS oxazaborolidine | Borane-DMS | 99.5 | 75.2* |
*Theoretical maximum based on patent data [1] [6]
Heterogeneous catalytic hydrogenation using chirally modified catalysts achieves direct enantioselection. Pd/C or PtO₂ catalysts modified with cinchona alkaloids hydrogenate α-chloro-3,4-dihydroxyacetophenone oximes to (R)-norepinephrine precursors with 85-92% enantiomeric excess (ee). Critical parameters include:
Inductive chirality transfer leverages the inherent stereochemistry of carbohydrate-derived starting materials. D-Glucose or L-tartaric acid provide chiral pools for constructing the norepinephrine backbone. For example, L-tartaric acid derivatives install stereocenters via Evans aldol reactions or Sharpless asymmetric dihydroxylation. These biomimetic routes achieve 95-98% ee without external resolution steps, though they require complex protecting group strategies to preserve catechol functionality during synthesis [6] [9].
Optimal solvent systems balance reactivity, stereoselectivity, and environmental impact. N,N-Dimethylformamide (DMF) facilitates high-temperature condensations (>90% yield at 50°C) but poses toxicity concerns. Sustainable alternatives include:
Integrated reaction sequences suppress intermediate isolation, reducing solvent consumption and metal waste:
Diastereomeric salt crystallization leverages differential solubility of (R,R)- and (S,S)-norepinephrine bitartrate pairs. Optimal systems use:
Table 2: Crystallization Performance in Different Solvent Systems
Solvent System | Crystallization Yield (%) | Optical Purity [α]₂₇/D | Isomer Content (%) |
---|---|---|---|
Ethanol/water (4:1) | 82.1 | +38.0° | 0.036 |
Methanol/MTBE (1:3) | 75.3 | +35.5° | 0.152 |
Isopropanol | 88.7 | +12.0°* | 0.144 |
L-Tartaric acid serves dual functions:1. Stereochemical resolution: Forms a crystalline diastereomeric salt with (R)-norepinephrine through three-point bonding:- Ionic interaction: Protonated amine ↔ Carboxylate- Hydrogen bonding: Catechol OH ↔ Tartrate hydroxyl- Steric fit: (R,R)-configuration enables lattice energy minimization2. Crystallization director: The bitartrate anion templates monoclinic P2₁ crystal packing with 8 molecules/unit cell, yielding dense crystals with low solvent inclusion (<0.1% w/w).Stoichiometric optimization shows 1.05:1.00 tartaric acid:norepinephrine ratio maximizes enantioselectivity (98.3% de) while minimizing acid waste. Temperature-controlled addition (25±2°C) prevents epimerization during salt formation [1] [6] [10].
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7